(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid
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Overview
Description
It is characterized by the addition of a benzyl group to the biotin molecule, resulting in the chemical formula C17H22N2O3S and a molecular weight of 334.43 g/mol . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’N-Benzyl Biotin can be synthesized through several methods. One common approach involves the use of solid Lewis acids to remove the N-benzyl group from dibenzyl biotin. This method optimizes reaction conditions such as the type of Lewis acid, solvent, molar ratio, reaction temperature, and time. For instance, using aluminum chloride or zinc chloride as the Lewis acid and trifluoromethyl as the solvent at 70-75°C for 2 hours can yield a high purity product .
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: 1’N-Benzyl Biotin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing ring in the biotin structure.
Reduction: Reduction reactions can target the carbonyl groups in the molecule.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’N-Benzyl Biotin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other biotin derivatives and as a catalyst in certain reactions.
Biology: The compound is employed in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: Research on 1’N-Benzyl Biotin includes its potential therapeutic applications, such as in the treatment of biotinidase deficiency.
Industry: It is used in the production of biotin supplements and as an additive in animal feed
Mechanism of Action
The mechanism of action of 1’N-Benzyl Biotin involves its role as a coenzyme for carboxylase enzymes. These enzymes are crucial for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The compound binds to the active site of the enzyme, facilitating the transfer of carboxyl groups .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin Sulfoxide: An oxidized form of biotin with different chemical properties.
Biotin Sulfone: Another oxidized derivative with distinct applications.
Uniqueness: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which imparts different chemical and physical properties compared to other biotin derivatives. This modification can enhance its stability and reactivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
5-(3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWFILLMGRYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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